molecular formula C21H20F3N3OS B7733317 MFCD06642304

MFCD06642304

Cat. No.: B7733317
M. Wt: 419.5 g/mol
InChI Key: NWABXZVAFSXTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642304 is a chemical compound identified by its unique identifier in the MDL number system

Preparation Methods

The preparation of MFCD06642304 involves specific synthetic routes and reaction conditions. One common method includes the synthesis of a triazolo ring compound methanesulfonate crystal form. This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

MFCD06642304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can achieve high yields under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD06642304 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various compounds and materials. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of MFCD06642304 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD06642304 can be compared with other similar compounds based on its structural and physicochemical properties. Similar compounds include those with similar triazolo ring structures and methanesulfonate crystal forms. The uniqueness of this compound lies in its specific preparation method and its stability and solubility properties .

Properties

IUPAC Name

2-(2,5-dimethylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c1-13-6-7-14(2)18(8-13)25-12-19(28)27-20-26-11-17(29-20)10-15-4-3-5-16(9-15)21(22,23)24/h3-9,11,25H,10,12H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABXZVAFSXTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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